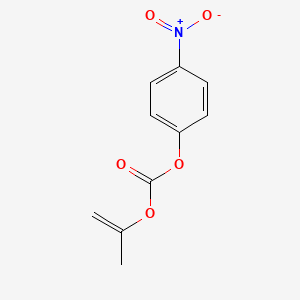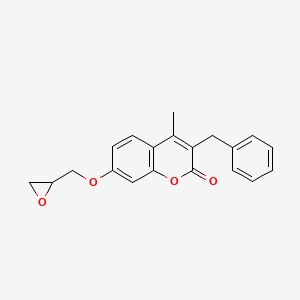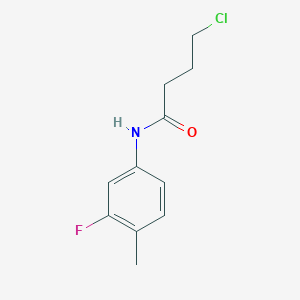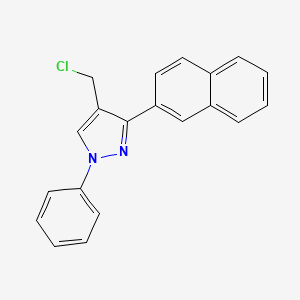
Carbonic acid, 1-methylethenyl 4-nitrophenyl ester
Overview
Description
Carbonic acid, 1-methylethenyl 4-nitrophenyl ester (MNP) is an organic compound that has been studied extensively in the scientific community. It is a colorless, non-toxic, and water-soluble compound that has a variety of applications in research, industry, and medicine. MNP is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. In recent years, MNP has been used in a variety of laboratory experiments due to its unique properties.
Scientific Research Applications
Bioconjugation Reactions
Isopropenyl p-nitrophenyl carbonate plays a significant role in bioconjugation reactions . These reactions are critical to the modification of peptides and proteins, permitting the introduction of biophysical probes onto proteins as well as drugs for use in antibody-targeted medicines . A diverse set of chemical reagents can be employed in these circumstances to covalently label protein side chains .
Thermodynamic Investigations
This compound is used in thermodynamic investigations of bioconjugation reactions . Theoretical investigations of the overall thermodynamics of models of these reactions were undertaken at various thermochemical recipe levels . These studies provide researchers with a thermodynamic survey of the reaction of these residues with frequently employed chemical modification reagents .
Protein Modification
Isopropenyl p-nitrophenyl carbonate is used in the study of protein modifications . It is used to investigate the overall thermodynamics of amine or thiol modification . Of additional interest are the observations that routine cellular intermediates such as certain thioesters, acyl phosphates, and acetyl-L-carnitine can contribute to non-enzymatic protein modifications .
Ring-Opening Reactions
The amidine bases DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene) display nucleophilic behaviour towards highly electrophilic p-nitrophenyl carbonate derivatives . This leads to ring-opening of the bicyclic ring to form corresponding substituted ε-caprolactam and γ-lactam derived carbamates .
Synthesis of Structurally Diverse Compounds
This simple method presents a unified strategy to synthesize structurally diverse ε-caprolactam and γ-lactam compounds with a large substrate scope .
Nucleophilic Behaviour Studies
The nucleophilic behaviour of DBU and DBN towards highly electrophilic p-nitrophenyl carbonate derivatives is of interest . These studies help understand the nucleophilic behaviour of these bases and their potential applications .
Mechanism of Action
Target of Action
Isopropenyl p-nitrophenyl carbonate is a chemical compound that interacts with various targets. It is known to belong to the class of organic compounds known as nitrophenols, which consist of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .
Mode of Action
It is known that the compound displays nucleophilic behavior towards highly electrophilic p-nitrophenyl carbonate derivatives . This involves a nucleophilic attack of the imine nitrogen onto the carbonyl carbon, followed by the elimination of a p-nitrophenoxide ion .
Biochemical Pathways
Nitrophenols, the class of compounds to which it belongs, are known to be involved in various biochemical reactions . They are often used in the synthesis of many industrial products such as pesticides, herbicides, petrochemicals, explosives, pharmaceuticals, synthetic dyes .
Pharmacokinetics
It is known that the compound’s molecular weight is 22319 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that the compound can lead to the formation of corresponding substituted ε-caprolactam and γ-lactam derived carbamates through ring-opening reactions .
Action Environment
The action of Isopropenyl p-nitrophenyl carbonate can be influenced by various environmental factors. It is known that the compound is stored in a refrigerator, indicating that temperature could be a factor influencing its stability .
properties
IUPAC Name |
(4-nitrophenyl) prop-1-en-2-yl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-7(2)15-10(12)16-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSDFXTXTZOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, 1-methylethenyl 4-nitrophenyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3039026.png)
![[1-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B3039029.png)

![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)

![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)


![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3039045.png)
